molecular formula C13H9NO3S B13759326 4'-Cyano-4-biphenylsulfonic acid CAS No. 780010-15-3

4'-Cyano-4-biphenylsulfonic acid

Katalognummer: B13759326
CAS-Nummer: 780010-15-3
Molekulargewicht: 259.28 g/mol
InChI-Schlüssel: MTLNOSBZCGTCEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Cyano-4-biphenylsulfonic acid is an organic compound with the molecular formula C₁₃H₉NO₃S It is characterized by the presence of a cyano group (-CN) and a sulfonic acid group (-SO₃H) attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-4-biphenylsulfonic acid typically involves the following steps:

    Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Sulfonation: The final step involves the sulfonation of the biphenyl compound.

Industrial Production Methods

Industrial production of 4’-Cyano-4-biphenylsulfonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Cyano-4-biphenylsulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of biphenyl derivatives with reduced functional groups.

    Substitution: Formation of sulfonate esters or amides.

Wissenschaftliche Forschungsanwendungen

4’-Cyano-4-biphenylsulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4’-Cyano-4-biphenylsulfonic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4’-Cyano-4-biphenylcarboxylic acid
  • 4’-Chloro-4-biphenylsulfonic acid
  • 4’-Nitro-4-biphenylsulfonic acid
  • 4’-Methoxy-4-biphenylsulfonic acid
  • 4’-Methyl-4-biphenylsulfonic acid

Uniqueness

4’-Cyano-4-biphenylsulfonic acid is unique due to the presence of both a cyano group and a sulfonic acid group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The cyano group enhances its reactivity, while the sulfonic acid group increases its solubility in water and other polar solvents .

Eigenschaften

CAS-Nummer

780010-15-3

Molekularformel

C13H9NO3S

Molekulargewicht

259.28 g/mol

IUPAC-Name

4-(4-cyanophenyl)benzenesulfonic acid

InChI

InChI=1S/C13H9NO3S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-8H,(H,15,16,17)

InChI-Schlüssel

MTLNOSBZCGTCEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.